Fosmethilan

Description

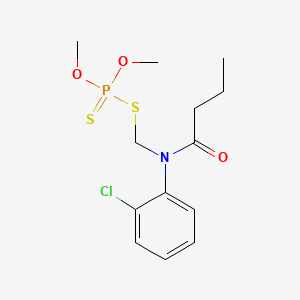

Structure

2D Structure

3D Structure

Properties

CAS No. |

83733-82-8 |

|---|---|

Molecular Formula |

C13H19ClNO3PS2 |

Molecular Weight |

367.9 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-N-(dimethoxyphosphinothioylsulfanylmethyl)butanamide |

InChI |

InChI=1S/C13H19ClNO3PS2/c1-4-7-13(16)15(10-21-19(20,17-2)18-3)12-9-6-5-8-11(12)14/h5-6,8-9H,4,7,10H2,1-3H3 |

InChI Key |

MVBGKYGTNGPFHT-UHFFFAOYSA-N |

SMILES |

CCCC(=O)N(CSP(=S)(OC)OC)C1=CC=CC=C1Cl |

Canonical SMILES |

CCCC(=O)N(CSP(=S)(OC)OC)C1=CC=CC=C1Cl |

melting_point |

42.0 °C |

Other CAS No. |

83733-82-8 |

solubility |

6.25e-06 M |

Synonyms |

NE 79168 NE-79168 O,O-dimethyl-S-(N-((2-chlorophenyl)butyramido)methyl)dithiophosphate phosmethylan |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Molecular Engineering

Elucidation of Novel Synthetic Pathways for Fosmethilan Derivatives

The synthesis of this compound and its derivatives, while not extensively detailed in publicly accessible literature, can be understood through the general principles of organophosphorus chemistry. The core structure of this compound contains a phosphorodithioate (B1214789) moiety linked to an N-acylated aminomethyl group.

A plausible synthetic approach involves a multi-step process. A key starting material would be 2-chloroaniline, which can be acylated with butyryl chloride to form N-(2-chlorophenyl)butanamide. prepchem.com This intermediate would then undergo N-chloromethylation or a similar reaction to introduce the reactive chloromethyl group.

The phosphorodithioate portion is typically synthesized from phosphorus pentasulfide and methanol, which react to form O,O-dimethyl dithiophosphoric acid. wikipedia.org This acid can then be reacted with the N-chloromethylated butanamide derivative to yield the final this compound molecule.

Research into novel synthetic pathways for organothiophosphate derivatives often focuses on improving yield, reducing the number of steps, and utilizing more benign reagents. While specific novel pathways for this compound are not prominently documented, advancements in coupling reactions and the use of phase-transfer catalysis in organophosphate synthesis suggest potential avenues for innovation. orgsyn.org

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The biological activity of organophosphate insecticides is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular scaffold affect its insecticidal potency and selectivity. core.ac.uk For organophosphates, key parameters that influence activity include the electronic properties of substituents, hydrophobicity, and the nature of the leaving group. ui.ac.idnih.gov

In the context of this compound, SAR studies would systematically explore modifications at several key positions:

The Phenyl Ring: Altering the position and nature of the substituent on the phenyl ring (currently a chlorine atom at the 2-position) can impact the electronic environment of the molecule and its interaction with the target enzyme.

The Acyl Chain: Varying the length and branching of the butanoyl group can affect the compound's lipophilicity and, consequently, its penetration through biological membranes.

The O,O-Dimethyl Phosphorodithioate Moiety: Replacement of the methyl groups with other alkyl groups would influence the steric and electronic properties of the phosphorus center.

The design and synthesis of such analogs allow researchers to build quantitative structure-activity relationship (QSAR) models. nih.gov These models use computational chemistry to correlate structural descriptors with biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. For organophosphates, descriptors such as the HOMO-LUMO energy gap and the octanol-water partition coefficient (logP) have been shown to be significant in predicting their binding affinity to acetylcholinesterase. nih.govnih.gov

Table 1: Hypothetical this compound Analogues for SAR Studies

| Analogue ID | Modification from this compound | Rationale for Synthesis |

| FOS-A1 | 4-chloro substituent on phenyl ring | Investigate the effect of substituent position on activity. |

| FOS-A2 | Propionyl group instead of butanoyl | Study the impact of acyl chain length on lipophilicity and potency. |

| FOS-A3 | O,O-diethyl phosphorodithioate | Assess the influence of larger alkyl groups on the phosphorus center. |

| FOS-A4 | Phenyl ring without chlorine | Determine the importance of the halogen substituent for activity. |

Stereochemical Control and Regioselectivity in this compound Synthesis Research

The phosphorus atom in this compound is a stereogenic center, meaning it can exist as two different enantiomers (R and S). The biological activity of chiral pesticides can differ significantly between enantiomers, with one often being more active or having a different toxicological profile than the other. epa.govnih.gov Therefore, the stereoselective synthesis of organophosphates is an important area of research.

Regioselectivity, the control of the position of chemical bond formation, is also a critical aspect of the synthesis of this compound and its analogs. For instance, in the acylation of 2-chloroaniline, the reaction must selectively occur at the nitrogen atom. Similarly, when introducing substituents onto the phenyl ring of potential analogs, controlling the position of substitution is essential for a defined SAR study.

Catalytic Systems and Green Chemistry Approaches in this compound Production Research

Modern chemical synthesis places a strong emphasis on the use of catalytic systems and green chemistry principles to develop more sustainable and efficient processes. In the context of organophosphate synthesis, research has explored the use of various catalysts to improve reaction rates and selectivities.

For the key bond-forming reactions in a potential this compound synthesis, catalytic approaches could include:

Acylation: The use of Lewis acid or base catalysts can accelerate the acylation of the aniline (B41778) derivative.

Phosphorylation: Phase-transfer catalysts have been shown to be effective in the synthesis of phosphorodichloridothioates, which are precursors to organothiophosphates. orgsyn.org

Green chemistry approaches aim to reduce the environmental impact of chemical processes. For this compound production, this could involve:

Using less hazardous solvents or solvent-free reaction conditions.

Designing syntheses with higher atom economy, minimizing the generation of waste products.

Exploring biocatalytic methods, where enzymes are used to perform specific chemical transformations under mild conditions. While not documented for this compound specifically, the use of enzymes in the synthesis and resolution of chiral organophosphates is an active area of research. nih.gov

The development of more environmentally friendly synthetic routes for pesticides like this compound is crucial for reducing the ecological footprint of agriculture.

Molecular and Biochemical Mechanisms of Action

Detailed Characterization of Acetylcholinesterase Inhibition by Fosmethilan

The interaction between organophosphorus (OP) compounds, such as this compound, and acetylcholinesterase is a complex process involving the formation of a stable, phosphorylated enzyme that is slow to reactivate. inchem.org The specific characteristics of this inhibition are influenced by the chemical structure of the particular organophosphorus compound. nih.gov

Kinetic studies are crucial for understanding the dynamics of acetylcholinesterase inhibition. These analyses typically measure key parameters like the inhibition constant (Kᵢ) and the Michaelis constant (Kₘ) to characterize the inhibitor's potency and mode of action. khanacademy.org For organophosphorus compounds, kinetic analysis helps determine the rates of inhibition, spontaneous reactivation, and aging of the inhibited enzyme. nih.gov

General kinetic parameters for acetylcholinesterase inhibition by various compounds are often determined using methods like the Ellman assay, with data analyzed through graphical representations such as Lineweaver-Burk or Dixon plots to elucidate the inhibition type (e.g., competitive, non-competitive, or mixed). khanacademy.orgmdpi.com

Table 1: General Kinetic Parameters in Acetylcholinesterase Inhibition Studies

| Parameter | Description | Significance in OP Inhibition |

| Kᵢ (Inhibition Constant) | Represents the concentration of inhibitor required to produce half-maximum inhibition. | A lower Kᵢ value indicates a more potent inhibitor. |

| kᵢ (Inhibition Rate Constant) | The second-order rate constant for the inactivation of the enzyme. | Reflects the speed at which the inhibitor binds to and inactivates the enzyme. |

| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ). | Changes in Kₘ can indicate the type of inhibition (competitive vs. non-competitive). |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the enzyme-catalyzed reaction. | A decrease in Vₘₐₓ is characteristic of non-competitive or mixed inhibition. |

| IC₅₀ | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | A common measure of inhibitor potency; a lower value indicates greater potency. frontiersin.org |

This table presents generalized kinetic parameters and their relevance to the study of acetylcholinesterase inhibition by organophosphorus compounds. Specific values for this compound are not available in the cited literature.

The formation of an adduct between an organophosphorus compound and acetylcholinesterase involves the covalent bonding of the phosphorus group to the catalytic serine residue (Ser200) in the enzyme's active site gorge. nih.gov This process, known as phosphorylation, deactivates the enzyme. google.comnih.gov The structure of the resulting phosphyl-AChE complex is critical in determining its stability and susceptibility to reactivation. nih.gov

X-ray crystallography studies on AChE inhibited by other organophosphates have provided detailed three-dimensional structures of these adducts. nih.gov These studies reveal that the organophosphate moiety is positioned within the active site, forming a covalent bond with the serine hydroxyl group. nih.gov The "aging" of this adduct, a subsequent chemical modification, can result in an even more stable, negatively charged complex that is resistant to reactivation. nih.gov The specific orientation and interactions of the inhibitor's side chains within the active site gorge, which is lined with aromatic residues, contribute to the stability of the adduct. nih.govencyclopedia.pub

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical/molecular mechanics (QM/MM) simulations, are powerful tools for investigating the interactions between inhibitors and acetylcholinesterase at an atomic level. mdpi.comnih.govnih.gov These models help to predict binding affinities, elucidate the binding modes of inhibitors, and understand the dynamic conformational changes that occur upon binding. nih.govsemanticscholar.org

Investigation of Non-Cholinergic Biochemical Targets and Cross-Reactivity Profiles

Key non-cholinergic targets for some OPs include carboxylesterases (CES), which play a role in the detoxification of xenobiotics, and enzymes involved in the endocannabinoid system like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.govnih.gov Inhibition of these enzymes can disrupt lipid metabolism and other cellular processes. nih.gov The sensitivity of these non-cholinergic targets to inhibition by OPs can vary, with studies on chlorpyrifos (B1668852) indicating that CES is a particularly sensitive target. nih.gov The cross-reactivity profile of this compound with these or other non-cholinergic enzymes has not been specifically detailed in the available research.

Cellular and Subcellular Disruptions Induced by this compound Exposure

Exposure to toxic agents like organophosphorus compounds can induce a range of disruptions at the cellular and subcellular levels, often stemming from the primary biochemical lesion or off-target effects. The overstimulation of cholinergic receptors resulting from AChE inhibition can lead to excitotoxicity and subsequent cellular damage.

General effects of chemical stressors on cells can include:

Mitochondrial Dysfunction : Alterations in mitochondrial function, including changes to the respiratory chain, membrane potential, and the induction of oxidative stress. researchgate.net

DNA Damage : Both direct interaction and indirect action through reactive oxygen species (ROS) can cause DNA lesions, such as double-strand breaks. mdpi.comradiologykey.com

Cytoskeletal Alterations : Changes in the cellular cytoskeleton can affect cell morphology, motility, and division. mdpi.com

Membrane Damage : The integrity of cellular and organellar membranes can be compromised, for instance, through lipid peroxidation. mdpi.com

Apoptosis : Programmed cell death can be initiated as a response to cellular stress and damage. nrc.gov

Specific studies detailing the precise cellular and subcellular disruptions uniquely induced by this compound are not present in the search results. However, as an organophosphorus compound, it is plausible that its downstream effects would align with the general patterns of cellular stress and damage observed with other compounds in its class. inchem.orggoogle.com

Mechanistic Research on Biological Efficacy and Selectivity

Comparative Neurophysiological Effects Across Target Arthropod Taxa

There is a lack of specific studies in the public scientific literature that compare the neurophysiological effects of Fosmethilan across different target arthropod taxa, such as various species of insects, mites, and other arthropods. While the general neurotoxic effects of organophosphates are well-documented, nih.govnih.gov specific comparative data for this compound are absent. Such research would be essential to understand the compound's spectrum of activity and potential for selective targeting of specific pests.

Molecular Basis of Acaricidal and Nematicidal Activity of this compound

The molecular basis of this compound's activity as an acaricide and nematicide is understood to be its role as an acetylcholinesterase (AChE) inhibitor. Current time information in East Hants, CA. The process involves the phosphorylation of a serine residue within the active site of the AChE enzyme, leading to its inactivation. nih.govmdpi.comescholarship.org However, specific research detailing the kinetics of this inhibition by this compound, the potential for different molecular forms of AChE in various mite and nematode species to influence its efficacy, and other potential secondary molecular targets is not available.

Studies on other organophosphates have shown that the sensitivity of AChE can vary between different nematode species, which can affect the potency of the nematicide. researchgate.netnih.gov For instance, research on several plant-parasitic nematodes demonstrated varying sensitivity of their AChE to different organophosphates. researchgate.netnih.gov Without similar specific studies on this compound, a detailed understanding of its molecular interactions remains elusive.

Elucidation of Species-Specific Susceptibility Factors in Target Organisms

No specific research is publicly available that elucidates species-specific susceptibility factors for this compound in target organisms. Factors that can influence susceptibility to organophosphates in general include differences in the target enzyme (AChE), metabolic detoxification pathways, and penetration of the insecticide through the cuticle. icac.orgplos.org Resistance mechanisms in some insects and mites to organophosphates involve mutations in the AChE gene that reduce the enzyme's sensitivity to the inhibitor, or increased activity of detoxification enzymes like esterases and cytochrome P450s. icac.orgplos.orgimrpress.com However, there are no specific studies that have investigated these factors in relation to this compound's efficacy against different arthropod or nematode species.

Effects on Developmental and Reproductive Processes in Invertebrate Models

There is a notable absence of published research specifically investigating the effects of this compound on the developmental and reproductive processes of invertebrate models. Sublethal exposure to other organophosphate insecticides has been shown to have a range of adverse effects on the reproduction and development of various invertebrates. mdpi.comnih.govmdpi.comremedypublications.comresearchgate.netremedypublications.com These can include reduced fecundity, decreased egg viability, prolonged developmental times, and impacts on reproductive behavior. mdpi.comnih.govmdpi.comresearchgate.netplantprotection.pl For example, studies on other organophosphates have demonstrated reduced egg-laying capacity and hatching rates in predatory mites and other insects. mdpi.commdpi.com Without dedicated toxicological studies on this compound, its specific impacts on these critical life-history stages are unknown.

Molecular Mechanisms of Resistance Development and Counteracting Strategies

Biochemical Resistance Mechanisms to Fosmethilan

Biochemical resistance is a primary defense strategy in insects, involving physiological modifications that reduce the effective concentration of the insecticide reaching its target. This is predominantly achieved through metabolic detoxification, where enzymes break down the insecticide into less toxic, more easily excretable substances, or through modifications to the target enzyme itself, making it less sensitive to the inhibitor.

Esterase-Mediated Detoxification Pathways

One of the most significant mechanisms of metabolic resistance to organophosphates is the enhanced activity of esterases, particularly carboxylesterases (CCEs). nih.gov These enzymes play a crucial role in detoxification through two primary actions: sequestration and direct hydrolysis. nih.gov

Hydrolysis: Resistant insects often exhibit esterase variants that can efficiently hydrolyze the ester bonds present in organophosphate molecules, rendering them non-toxic. This enzymatic breakdown prevents the insecticide from reaching and inhibiting its acetylcholinesterase target.

Sequestration: In many cases, resistance is conferred by a massive overproduction of esterase proteins, a condition often resulting from gene amplification. mdpi.com These abundant esterases bind to and sequester the organophosphate molecules, effectively reducing the free concentration of the insecticide available to act on the nervous system. The insecticide is held by the enzyme and may be slowly metabolized or simply prevented from reaching its site of action.

Studies on various pest species have demonstrated a clear correlation between elevated esterase activity and resistance to organophosphate compounds, confirming this as a major pathway for detoxification. mdpi.com

Glutathione (B108866) S-Transferase Involvement in Metabolic Resistance

Glutathione S-transferases (GSTs) are another major family of detoxification enzymes central to the development of metabolic resistance against insecticides. positive-sciences.comresearchgate.net GSTs are Phase II detoxification enzymes that catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide array of xenobiotics, including organophosphates. positive-sciences.comnih.gov

This conjugation process has several key effects:

It significantly increases the water solubility of the insecticide. frontiersin.org

It detoxifies the compound by masking its reactive sites.

The resulting water-soluble conjugate is more readily excreted from the insect's body. positive-sciences.com

Elevated GST activity has been widely implicated in resistance to organophosphates in numerous insect species, such as the house fly. researchgate.net This increase in enzymatic capacity is often due to the transcriptional upregulation of GST-encoding genes in resistant populations, allowing the insects to neutralize the insecticide more rapidly than susceptible populations. researchgate.netresearchgate.net

Target-Site Insensitivity Mutations of Acetylcholinesterase

Beyond metabolic detoxification, a second major resistance strategy involves alterations to the molecular target of the insecticide itself. mdpi.comfrontiersin.org Since this compound, like all organophosphates, targets the enzyme acetylcholinesterase (AChE), mutations in the Ace gene that encodes this enzyme can prevent the insecticide from binding effectively. mdpi.com

This "target-site insensitivity" is conferred by specific point mutations that result in amino acid substitutions in the active site gorge of the AChE enzyme. These structural changes reduce the affinity of the enzyme for organophosphate inhibitors while ideally maintaining its essential function of hydrolyzing the neurotransmitter acetylcholine (B1216132). Several key mutations have been identified across a wide range of insect species that confer resistance to organophosphates.

| Mutation | Amino Acid Change | Pest Species Example(s) | Significance |

|---|---|---|---|

| G265A | Glycine → Alanine | Drosophila melanogaster | Widespread mutation providing broad resistance. |

| F330Y | Phenylalanine → Tyrosine | Drosophila melanogaster | Confers resistance to specific organophosphates. |

| A201S | Alanine → Serine | Spodoptera frugiperda | Identified in organophosphate-resistant strains. |

| G342A/V | Glycine → Alanine/Valine | Musca domestica | Results in strong resistance by altering the active site size. mdpi.com |

| S291G | Serine → Glycine | Leptinotarsa decemlineata (Colorado potato beetle) | Increases hydrolysis of certain substrates and inhibition by specific inhibitors. |

The presence of one or more of these mutations can dramatically decrease the sensitivity of the AChE enzyme to inhibition by organophosphates, rendering the insecticide ineffective.

Genetic and Genomic Characterization of this compound Resistance Alleles in Pest Populations

The advent of molecular biology and genomics has provided powerful tools to identify the specific genetic changes, or alleles, responsible for resistance. For organophosphates like this compound, these studies focus on characterizing the genes encoding the key enzymes and proteins involved in the resistance mechanisms.

Genomic approaches, such as sequencing the Ace gene in resistant and susceptible populations, allow for the precise identification of the point mutations that cause target-site insensitivity. Similarly, quantitative PCR (qPCR) and microarray analyses can be used to detect the amplification or overexpression of esterase and GST genes. These techniques help researchers pinpoint not just the mechanism of resistance but also the specific genes involved. For example, sequencing has revealed that multiple resistance mutations can coexist within a single population and even within the same individual, often leading to a broader spectrum and higher level of resistance.

Evolutionary Dynamics and Population Genetics of Resistance in Field Conditions

The development of insecticide resistance in a pest population is a classic example of rapid evolution by natural selection. When an insecticide like this compound is applied, individuals with pre-existing genetic traits that confer even a slight survival advantage are more likely to reproduce. Over successive generations of insecticide application, the frequency of these resistance alleles increases throughout the population.

Population genetics provides a framework for understanding this process. Resistance can arise from two primary evolutionary origins:

De novo mutations: A new mutation conferring resistance may arise spontaneously in the population after the insecticide is introduced.

Standing genetic variation: More commonly, resistance alleles may already be present at a very low frequency in the population before the insecticide is ever used. The intense selection pressure of the insecticide application then rapidly favors these pre-existing alleles.

The spread of resistance is influenced by various factors, including the intensity of the selection pressure (frequency and dosage of insecticide application), the initial frequency of resistance alleles, the fitness costs associated with the resistance alleles in the absence of the insecticide, and the migration of resistant individuals between populations.

Research on Synergistic Formulations and Resistance-Breaking Compounds

To combat the rise of metabolic resistance, researchers are exploring the use of synergists. Synergists are chemicals that are not typically insecticidal on their own but can enhance the effectiveness of an insecticide by inhibiting the pest's detoxification enzymes.

For organophosphate resistance, the primary targets for synergists are the overactive esterases and GSTs.

Esterase Inhibitors: Compounds like S,S,S-tributyl phosphorotrithioate (DEF) can inhibit the carboxylesterases that degrade organophosphates. When used in a formulation, they can restore the susceptibility of a metabolically resistant insect population.

GST Inhibitors: Diethyl maleate (B1232345) (DEM) is a known inhibitor of GSTs. frontiersin.org Its inclusion in formulations can prevent the GST-mediated detoxification of the insecticide, thereby increasing its potency against resistant strains.

The use of synergists serves two purposes: they are a valuable research tool to confirm whether metabolic resistance is present in a population, and they represent a potential strategy for creating "resistance-breaking" formulations that can prolong the useful life of insecticides like this compound.

Environmental Fate and Transformation Dynamics

Hydrolytic and Photolytic Degradation Pathways and Kinetics of Fosmethilan

No specific experimental data on the hydrolysis or photolysis half-lives (DT₅₀), degradation products, or reaction kinetics for this compound could be located. General principles suggest that as an organophosphate, it would undergo hydrolysis, particularly at alkaline pH, and photolytic degradation, but no compound-specific pathways or rates have been published. mdpi.cominchem.org

Microbial Biotransformation and Biodegradation Mechanisms in Environmental Matrices

There is no available research identifying the key microbial consortia or specific enzymes involved in the biodegradation of this compound. Consequently, the metabolic pathways for its degradation by microorganisms have not been elucidated. While general organophosphate-degrading microbes are known, their specific action on this compound has not been documented.

Sorption, Leaching, and Volatilization Kinetics in Diverse Environmental Compartments

Quantitative data for the soil sorption coefficient (Koc), leaching potential, or volatilization kinetics of this compound are not present in the reviewed literature. The AERU database, a key resource for pesticide information, explicitly lists these data points as unavailable. herts.ac.uk

Modeling Environmental Persistence and Transport under Varied Conditions

No studies were found that apply environmental fate models (such as PERSAM, MACRO, SWASH, etc.) specifically to this compound to simulate its persistence and transport. Such modeling requires the input of empirical data (e.g., DT₅₀, Koc) which, as noted, is not available. ecetoc.orgresearchgate.net

Ecotoxicological Pathways and Mechanistic Ecological Impacts

Mechanistic Impact on Aquatic Biota: Cellular and Organismal Responses

The introduction of pesticides like fosmethilan into aquatic environments can trigger a cascade of mechanistic impacts at both the cellular and organismal levels in aquatic biota. The primary mechanism of action for organophosphates is the inhibition of acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity. ontosight.ai This can result in a range of adverse outcomes, from behavioral abnormalities to mortality. mdpi.com

At the cellular level, exposure to chemical pollutants can lead to a variety of responses. For instance, changes in the structure and function of fish liver cells are known biomarkers of chemical exposure. epa.gov Pollutants can also induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. frontiersin.orgmdpi.com This can cause damage to lipids, proteins, and DNA. nih.gov The immune system of aquatic organisms is also susceptible, with reports of decreased numbers and functionality of immune cells (coelomocytes) in bivalves following chemical exposure. nih.gov

On an organismal level, these cellular disruptions manifest in various ways. Behavioral changes are a common and ecologically relevant endpoint, as they can compromise an organism's fitness. mdpi.com For example, altered swimming activity and predator avoidance responses have been observed in fish larvae exposed to various contaminants. mdpi.com Developmental effects are also a significant concern, with some chemicals causing anatomical malformations or delayed behavioral development in aquatic organisms. mdpi.com Furthermore, exposure to certain pollutants can lead to histological changes in lymphoid tissues and an increased susceptibility to pathogens due to a compromised immune system. nih.gov

The study of these mechanistic impacts often involves model organisms like zebrafish (Danio rerio) and various species of fish and invertebrates that have been studied over long periods. mdpi.comfrontiersin.org Understanding these responses is crucial for assessing the ecological risks posed by pesticides and other chemical contaminants in aquatic ecosystems. nih.govtubitak.gov.tr

Soil Microbial Community Dynamics and Ecosystem Function under this compound Exposure

Exposure to pesticides can alter the abundance, diversity, and activity of soil microbial populations. mdpi.com While some studies indicate that chemical fertilizers can stimulate the growth of certain microbial populations by providing nutrients, pesticides may have more complex and often detrimental effects. mdpi.com The introduction of a chemical stressor can lead to shifts in the microbial community structure, potentially favoring more tolerant species while suppressing sensitive ones. nih.govnih.gov This can disrupt the delicate balance of the soil food web and impact the functional capabilities of the microbial community. nih.gov

The impact of pesticides on soil microbial communities is influenced by various factors, including the chemical properties of the pesticide, soil type, organic matter content, and pH. opot.co.zanih.gov For instance, the toxicity of some pesticides to earthworms, which are key players in soil ecosystem engineering, can be influenced by the organic matter content of the soil. nih.gov Long-term exposure to certain agricultural chemicals can lead to a decline in soil fertility and microbial activity, highlighting the importance of understanding these interactions for sustainable agriculture. frontiersin.org

Table 2: Potential Impacts of this compound on Soil Microbial Communities and Ecosystem Function

| Impact Area | Specific Effect | Consequence for Ecosystem Function |

|---|---|---|

| Microbial Community Structure | Shift in microbial diversity and abundance | Altered functional redundancy and resilience |

| Selection for resistant microbial strains | Potential for reduced metabolic capabilities | |

| Soil Enzyme Activity | Inhibition or stimulation of key enzymes (e.g., phosphatases, glucosidases) | Disruption of nutrient cycling (C, N, P) |

| Altered enzymatic stoichiometry | Indication of microbial nutrient stress and limitation | |

| Nutrient Cycling | Changes in nitrogen fixation and mineralization rates | Altered nutrient availability for plants |

| Modified decomposition of organic matter | Impacts on soil organic matter content and soil fertility | |

| Soil Fauna Interactions | Negative effects on key soil invertebrates (e.g., earthworms) | Reduced bioturbation and soil structure maintenance |

Bioaccumulation and Biotransformation Potential in Ecological Food Webs

The concepts of bioaccumulation and biotransformation are central to understanding the fate and ecological impact of this compound in food webs. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and food, leading to a concentration in the organism that is higher than in the surrounding medium. This process is particularly relevant for persistent and lipophilic (fat-soluble) compounds.

This compound, as a xenobiotic, can be taken up by organisms at the base of the food web, such as algae and invertebrates. tubitak.gov.tr These organisms can then be consumed by organisms at higher trophic levels, leading to the transfer and potential biomagnification of the compound, where the concentration increases at successively higher levels in the food chain. mdpi.comtubitak.gov.tr The potential for bioaccumulation is a significant concern as it can lead to toxic effects in organisms higher up the food web, even if the concentration in the environment is low. nih.gov

Biotransformation, or metabolism, is the process by which organisms chemically modify foreign compounds (xenobiotics). wikipedia.orgvedantu.comwikilectures.eu This is a crucial detoxification mechanism that can alter the toxicity, persistence, and mobility of a substance. nih.gov Biotransformation reactions are typically categorized into Phase I and Phase II processes. Phase I reactions, such as oxidation and hydrolysis, often introduce or expose functional groups on the xenobiotic, which can sometimes result in a metabolite that is more toxic than the parent compound. vedantu.comwikilectures.eu Phase II reactions involve the conjugation of the modified compound with endogenous molecules, which generally increases its water solubility and facilitates its excretion from the organism. vedantu.comwikilectures.eu

In aquatic organisms like fish, the liver is a primary site of biotransformation. plos.org Enzymes such as cytochrome P450s (CYPs) play a key role in the metabolism of a wide range of xenobiotics. nih.govplos.org The efficiency of biotransformation can vary significantly among species, influencing their susceptibility to the toxic effects of a chemical. nih.govplos.org The study of biotransformation pathways is essential for predicting the fate of this compound in different organisms and for assessing the potential for the formation of harmful metabolites that could also bioaccumulate. frontiersin.orguniversiteitleiden.nlfrontiersin.org

Advanced Analytical Chemistry and Detection Methodologies

Development of High-Resolution Spectrometric Techniques for Fosmethilan Quantification (e.g., LC-MS/MS, GC-MS/MS)

The quantification of this compound, particularly at trace levels, relies heavily on the sensitivity and selectivity of high-resolution spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), especially with tandem mass spectrometry (MS/MS), are powerful tools for this purpose.

Several studies have identified this compound as part of broader pesticide screening methods using these technologies. For instance, LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) and GC-MS have been utilized to identify this compound in complex mixtures. researchgate.netgoogle.com The exact mass of this compound is a critical parameter for high-resolution mass spectrometry, allowing for its precise identification and differentiation from other compounds with similar retention times. ut.ee The chemical formula of this compound is C13H19ClNO3PS2, which corresponds to a monoisotopic mass of 367.02326 Da. ut.ee

While specific methods dedicated exclusively to this compound are not extensively detailed in the literature, the principles of method development for related organophosphates are applicable. These methods typically involve the optimization of ionization sources (e.g., Electrospray Ionization - ESI for LC-MS) and the selection of specific precursor and product ion transitions for Multiple Reaction Monitoring (MRM) in MS/MS. This approach ensures high selectivity and sensitivity, minimizing interference from matrix components. For GC-MS analysis, parameters such as the temperature ramp of the oven, the type of column, and the ionization energy are optimized to achieve good chromatographic separation and sensitive detection. google.com

Optimization of Chromatographic Separation and Detection Parameters for Complex Environmental and Biological Matrices

Effective analysis of this compound in environmental and biological samples requires robust chromatographic separation to isolate the analyte from a complex matrix. The choice of chromatographic conditions is paramount to achieving accurate and reliable quantification.

Early methods for the analysis of this compound involved gas chromatography with a Nitrogen-Phosphorus Detector (NPD). A 1992 study reported recovery rates for this compound between 80-94% in the concentration range of 0.1-1.0 mg/kg, with a limit of detection (LOD) of 0.01 mg/kg. dss.go.th

More contemporary methods would leverage the capabilities of advanced columns and instrumentation. For GC-based methods, the selection of the stationary phase is critical. A non-polar or semi-polar column is typically used for organophosphate pesticides. The temperature program of the GC oven is optimized to ensure adequate separation from other pesticides and matrix components that may be present. epo.org

For LC-based separations, reversed-phase chromatography is the most common approach. A C18 column is often employed, and the mobile phase composition—typically a mixture of water, methanol, or acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) acetate—is carefully optimized to achieve the best peak shape and separation. epa.gov The extraction of this compound from complex matrices like soil, water, or biological tissues is a critical first step. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are employed to clean up the sample and concentrate the analyte before instrumental analysis. The choice of sorbent for SPE and solvents for LLE must be optimized to ensure high recovery of this compound.

Electrochemical and Biosensor-Based Approaches for this compound Detection in Research Applications

While chromatographic methods are the gold standard for laboratory analysis, there is growing research interest in developing rapid, portable, and cost-effective sensors for on-site monitoring of organophosphate pesticides. This compound, as an acetylcholinesterase (AChE) inhibitor, is a candidate for detection by biosensor-based systems. herts.ac.uk

Electrochemical Sensors: Electrochemical sensors for organophosphates often rely on the inhibition of the enzyme AChE. In a typical setup, AChE is immobilized on an electrode surface. The enzyme catalyzes the hydrolysis of a substrate (like acetylthiocholine), producing an electroactive product that can be measured. When an organophosphate like this compound is present, it inhibits the enzyme, leading to a decrease in the electrochemical signal, which can be correlated to the pesticide concentration. rsc.org Nanomaterials, such as gold nanoparticles and graphene, have been used to modify electrodes to enhance the signal and improve the sensitivity of these sensors. rsc.orgmdpi.com Other approaches involve the direct electrochemical reduction or oxidation of the organophosphate molecule at the electrode surface, sometimes facilitated by selective sorbents like zirconia nanoparticles that have a strong affinity for the phosphate (B84403) group. mdpi.comacs.org

Biosensors: Acetylcholinesterase-based biosensors are the most relevant for this compound. These can be developed using various transducer principles, including electrochemical, optical, or piezoelectric methods. The core principle remains the measurement of the degree of enzyme inhibition. rsc.org Research in this area focuses on improving the stability of the immobilized enzyme and the sensitivity and selectivity of the sensor. While specific biosensors for this compound have not been reported, the technology developed for other organophosphates provides a strong foundation for future research applications. bohrium.comgoogle.com

Metabolite Profiling and Identification in Environmental Degradation Studies and Biological Samples

Understanding the environmental fate and metabolism of this compound is essential for a complete risk assessment. This involves identifying the various degradation products and metabolites that can be formed in different environmental compartments and biological systems.

The environmental degradation of organophosphate pesticides can occur through processes such as hydrolysis, photolysis, and microbial degradation. mdpi.com The specific transformation products of this compound in the environment have not been extensively documented in publicly available research. However, software tools like the EAWAG-BBD (Biocatalysis/Biodegradation Database) can be used to predict potential degradation pathways based on the chemical structure of the molecule. mdpi.com General knowledge of organophosphate degradation suggests that hydrolysis of the phosphate ester bonds is a primary pathway, leading to less toxic products. inchem.org

Structure Activity Relationship Sar and Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fosmethilan Efficacy and Specificity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netijpsr.com For organophosphates like this compound, QSAR models are instrumental in predicting efficacy against target pests and understanding the structural features that determine their insecticidal action. psu.edu

A core principle of QSAR is that the biological activity of a chemical is a function of its physicochemical and structural properties. google.comnih.gov These properties are quantified by molecular descriptors, which can include parameters related to:

Hydrophobicity: Often represented by log P (the logarithm of the partition coefficient between octanol (B41247) and water), which influences the compound's ability to cross biological membranes. researchgate.netslideshare.net

Electronic Properties: Such as the Hammett constant, which describes the electron-donating or electron-withdrawing nature of substituents on the aromatic ring, affecting the reactivity of the phosphate (B84403) group. slideshare.net

Steric Factors: Like Taft's steric factor, which quantifies the bulkiness of different parts of the molecule, influencing how it fits into the active site of a target enzyme. slideshare.net

In a QSAR analysis of various organophosphates, this compound was included in a dataset to study the influence of physicochemical properties on environmental and biological processes. researchgate.net Such studies develop mathematical models that can predict endpoints like toxicity or persistence based on calculated molecular descriptors. psu.edu For instance, a QSAR model might reveal that specific substitutions on the phenyl ring of this compound enhance its binding affinity to the target enzyme, acetylcholinesterase (AChE), in insects while minimizing its effect on the analogous enzyme in non-target organisms. nih.govnih.gov

The development of robust QSAR models relies on high-quality data and statistical validation. researchgate.net These models are crucial for prioritizing novel candidate molecules for synthesis, thereby reducing the time and cost associated with experimental screening. nih.gov

Table 1: Physicochemical Properties of Select Organophosphates

This table presents a selection of physicochemical properties for this compound and other organophosphates, which are used as descriptors in QSAR models. Data is illustrative of the types of parameters used in computational analysis.

| Compound | CAS Number | log KOW (Experimental) | Water Solubility (mg/L) | Vapor Pressure (Pa) |

| This compound | 83733-82-6 | 3.99 | 1.68 | 0.00056 |

| Fosthiazate | 98886-44-3 | 1.74 | 5,700 | 0.013 |

| Heptonophos | 23560-59-0 | 2.32 | 170.65 | 0.000000192 |

| Iprobenfos | 26087-47-8 | 3.34 | 5.40 | 0.0000000384 |

| Isazofos | 42509-80-8 | 3.09 | 150 | 0.0041 |

Source: Adapted from a QSAR analysis of organophosphates. researchgate.net

Molecular Docking and Molecular Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interaction between a small molecule (ligand), such as this compound, and its biological target, typically a protein receptor. academie-sciences.frmdpi.com For organophosphate insecticides, the primary target is the enzyme acetylcholinesterase (AChE), which is critical for nerve function. nih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comresearchgate.net The process involves:

Preparation of Structures: Obtaining the 3D structures of both the ligand (this compound) and the target protein (AChE). The protein structure is often sourced from databases like the Protein Data Bank (PDB). researchgate.net

Binding Site Identification: Locating the active site or binding pocket of the enzyme where the substrate normally binds.

Conformational Sampling: A docking algorithm explores various possible conformations of the ligand within the binding site.

Scoring: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each conformation, with more negative scores typically indicating a more favorable interaction. academie-sciences.frbiorxiv.org

Studies on other organophosphates have successfully used molecular docking to analyze their binding affinity with AChE. biorxiv.orgnih.gov For this compound, a docking simulation would reveal the specific amino acid residues in the AChE active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the molecule. These insights are crucial for understanding its mechanism of inhibition at an atomic level. psu.edunih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, complementing the static picture from docking. psu.edu An MD simulation calculates the motion of atoms in the complex by solving Newton's equations of motion, offering insights into:

Stability of the Complex: Assessing whether the ligand remains stably bound in the active site over a simulated period (nanoseconds to microseconds). nih.gov

Conformational Changes: Observing how the protein and ligand structures fluctuate and adapt to each other upon binding.

Binding Free Energy: Calculating a more accurate estimation of the binding affinity by considering the dynamic nature of the interaction.

By applying MD simulations to the this compound-AChE complex, researchers could verify the stability of the docked pose and identify key dynamic interactions that contribute to the inhibitory effect. nih.gov

De Novo Design and Virtual Screening of Novel Organophosphate Scaffolds with Enhanced Properties

De Novo Design refers to the computational creation of novel molecular structures from scratch, rather than by modifying existing ones. acs.org The goal is to design new organophosphate scaffolds with improved properties, such as higher efficacy, greater selectivity for pests over non-target species, or better environmental degradation profiles. The process often starts by defining a "theozyme," a theoretical active site model, and then building a molecular scaffold that can hold the key functional groups in the correct orientation for optimal activity.

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov In the context of organophosphates, a virtual screening campaign could be used to find new insecticides by:

Ligand-Based Screening: Searching a database for molecules that are structurally similar to a known active compound, like this compound. This approach uses the principle that structurally similar molecules often have similar biological activities. nih.gov

Structure-Based Screening: Docking thousands or millions of compounds from a virtual library into the active site of the target protein (AChE) and ranking them based on their predicted binding affinity. nih.gov

For example, a study might use this compound as a template to search for derivatives with similar shapes and electrostatic potentials. nih.gov The resulting "hits" can then be further analyzed for their pharmacokinetic properties and predicted toxicity before being selected for laboratory synthesis and testing. This approach significantly narrows down the number of compounds that need to be physically tested, accelerating the discovery process. nih.gov

Comparative Analysis of this compound with Other Organophosphates using Cheminformatics Approaches

Cheminformatics involves the use of computational methods to analyze and compare large datasets of chemical compounds. googleapis.com This approach is invaluable for understanding the properties of a class of chemicals like organophosphates and for placing a specific compound, such as this compound, within the broader context of its chemical family. researchgate.net

By compiling data on numerous organophosphates, cheminformatics tools can be used to perform comparative analyses of:

Physicochemical Properties: As shown in Table 1, properties like water solubility and vapor pressure can be compared across a range of organophosphates to predict their environmental distribution and persistence. researchgate.net

Structural Similarity and Diversity: Clustering algorithms can group organophosphates based on their structural features. This helps to identify which compounds are most similar to this compound and might share similar biological activities or toxicological profiles. scielo.org.bo

Toxicity and Risk Assessment: Predictive models can be built to estimate the toxicity of organophosphates to various organisms. By comparing the predicted toxicity of this compound to that of other compounds like parathion (B1678463) or chlorpyrifos (B1668852), a relative risk profile can be established. mdpi.com

For example, a comparative analysis might reveal that certain structural motifs present in this compound are associated with lower mammalian toxicity compared to other organophosphates, making it a potentially safer alternative. mdpi.com These analyses support regulatory decision-making and guide the development of next-generation pesticides with improved safety profiles.

Emergent Research Directions and Future Perspectives

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) in Fosmethilan Research

The advent of "omics" technologies offers an unprecedented opportunity to understand the intricate molecular interactions between this compound and target, as well as non-target, organisms. These technologies allow for a broad-scale analysis of the complete sets of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a biological system. biobide.comhee.nhs.uk

Transcriptomics: This technology can identify which genes are activated or deactivated in an organism upon exposure to this compound. hee.nhs.uk By analyzing the complete set of RNA transcripts, researchers can gain insights into the cellular pathways and regulatory networks affected by the compound. standardbio.com This can help to elucidate the precise mechanisms of toxicity and identify potential biomarkers of exposure.

Proteomics: Proteomics focuses on the entire set of proteins in a cell or organism, providing a direct snapshot of cellular function. biobide.comstandardbio.com In this compound research, proteomics can be used to identify the specific proteins that are targeted by the compound or whose expression levels are altered, offering a deeper understanding of its mode of action and potential off-target effects. mdpi.com

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can reveal the downstream effects of this compound on cellular metabolism. biobide.commdpi.com This can provide a functional readout of the physiological state of an organism and help to identify metabolic pathways that are disrupted by the compound.

The integration of these omics approaches, often referred to as multi-omics, can provide a comprehensive, systems-level view of the biological response to this compound. standardbio.com This holistic understanding is crucial for developing more selective and safer pesticides and for assessing the potential risks to non-target species with greater accuracy. biobide.commdpi.com

Nanotechnology Applications for Controlled Release and Environmental Remediation Research

Nanotechnology is an emerging field with the potential to revolutionize how pesticides are formulated and applied, as well as how their environmental residues are managed.

Controlled Release Formulations: Nanoparticles can be engineered to encapsulate active ingredients like this compound, providing a "controlled release" mechanism. ascendiacdmo.commdpi.com This technology allows for the slow and targeted delivery of the pesticide over an extended period, which can improve its efficacy and reduce the total amount of chemical needed. ascendiacdmo.comprecisionnanomedicine.com By using biodegradable polymers as nanocarriers, formulations can be designed to release this compound under specific environmental or physiological triggers. ascendiacdmo.comfrontiersin.org This precision targeting can minimize off-target exposure and reduce the environmental footprint of the pesticide. ascendiacdmo.com

Environmental Remediation: Nanotechnology also offers promising solutions for the remediation of pesticide-contaminated soil and water. Nanoparticles can be designed to bind to and degrade pesticide residues in the environment. For instance, various nanomaterials are being explored for their ability to catalyze the breakdown of organophosphorus compounds into less toxic substances. This approach could provide a more efficient and cost-effective method for cleaning up environmental contamination compared to traditional remediation techniques.

Interactive Table: Potential Nanotechnology Applications in this compound Research

| Application Area | Nanotechnology Approach | Potential Benefits |

|---|---|---|

| Pest Control | Nano-encapsulation for controlled release | Increased efficacy, reduced application rates, minimized environmental runoff. ascendiacdmo.comprecisionnanomedicine.com |

| Environmental Safety | Targeted delivery systems | Reduced exposure to non-target organisms, lower risk of ecosystem contamination. ascendiacdmo.com |

| Remediation | Catalytic nanoparticles for degradation | Faster and more efficient breakdown of this compound residues in soil and water. |

Refined Methodologies for Ecological Risk Assessment of Organophosphates at a Mechanistic Level

Traditional ecological risk assessments for pesticides have often relied on broad, endpoint-based toxicity testing. However, there is a growing movement towards more refined, mechanistically-based approaches that provide a deeper understanding of how these compounds affect ecosystems.

Tiered Risk Assessment: A tiered approach to risk assessment allows for a progressive refinement of risk estimates. fao.org Initial tiers involve conservative screening-level assessments, and if a potential risk is identified, higher-tier studies are conducted to provide more realistic exposure and effects data. fao.orgnih.gov This can include more complex laboratory studies, semi-field, or full field studies that consider local environmental conditions. fao.org

Probabilistic Risk Assessment: Instead of relying on single-point estimates, probabilistic methods use distributions of data to characterize the likelihood and magnitude of adverse effects. nih.govepa.gov This approach provides a more comprehensive picture of the potential risks and allows for a more informed decision-making process. epa.gov

Adverse Outcome Pathways (AOPs): AOPs provide a framework for linking a molecular initiating event (e.g., the binding of this compound to acetylcholinesterase) to adverse outcomes at the individual and population levels. oup.com By understanding the entire causal chain of events, researchers can develop more predictive and mechanistically-grounded risk assessments. oup.com This approach is critical for extrapolating effects across different species and for assessing the risks of chemical mixtures. oup.com

Cumulative Risk Assessment: For organophosphates, which share a common mechanism of toxicity (cholinesterase inhibition), it is crucial to assess the cumulative risk from exposure to multiple compounds. epa.govregulations.gov Methodologies like the Relative Potency Factor (RPF) approach are used to standardize the toxicity of different organophosphates to a common index chemical, allowing for an estimation of the combined risk. regulations.gov

Interactive Table: Key Methodologies in Refined Ecological Risk Assessment

| Methodology | Description | Application to Organophosphates |

|---|---|---|

| Tiered Approach | A step-wise process of increasing complexity and realism in risk assessment. fao.orgnih.gov | Allows for targeted data generation and refinement of risk estimates for specific exposure scenarios. |

| Probabilistic Models | Uses statistical distributions to quantify uncertainty and variability in risk estimates. nih.govepa.gov | Provides a range of potential outcomes and their likelihoods, offering a more nuanced view of risk. |

| Adverse Outcome Pathways | A framework linking molecular events to adverse ecological outcomes. oup.com | Helps to predict the population-level consequences of cholinesterase inhibition. oup.com |

| Cumulative Risk Assessment | Evaluates the combined risk from exposure to multiple chemicals with a common mode of action. epa.govregulations.gov | Essential for assessing the real-world risks of organophosphate exposure. |

Interdisciplinary Research on Sustainable Pest Management Strategies and the Role of Chemical Interventions

The future of pest management lies in integrated and sustainable approaches that minimize reliance on chemical interventions while ensuring crop protection.

Integrated Pest Management (IPM): IPM is a holistic strategy that combines various pest control methods, including biological, cultural, physical, and chemical tools. nih.govagronomyjournals.com Chemical interventions like this compound are used judiciously and only when monitoring indicates that pest populations have reached economically damaging levels. nih.gov The goal of IPM is to manage pests in a way that is economically viable, environmentally sound, and socially acceptable. nih.govagronomyjournals.com

The Role of Chemical Interventions in IPM: While the aim of IPM is to reduce reliance on pesticides, chemical controls remain an important tool in the pest manager's toolbox. agronomyjournals.com In an IPM framework, pesticides are selected and applied in a manner that minimizes harm to non-target organisms and the environment. acs.org This includes using selective pesticides, applying them at the lowest effective rates, and timing applications to avoid sensitive life stages of beneficial insects.

Interdisciplinary Research: Advancing sustainable pest management requires collaboration between researchers from various disciplines, including entomology, ecology, agronomy, economics, and sociology. acs.orgfrontiersin.org This interdisciplinary approach is essential for developing and implementing IPM programs that are effective, practical, and widely adopted by farmers. frontiersin.org Research is needed to better understand the complex interactions between pests, crops, natural enemies, and the broader agroecosystem. sustainability-directory.com

Q & A

Q. What established synthetic pathways exist for Fosmethilan, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Pathway Optimization : Common methods include nucleophilic substitution (alkyl halide precursors) and catalytic cross-coupling reactions. Yield optimization requires controlled stoichiometry (1.2:1 molar ratio of reactants) and inert atmospheres to prevent side reactions .

- Purity Control : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ=254 nm) to monitor byproducts. Recrystallization in ethanol at -20°C improves purity to >98% .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

- Structural Confirmation : Combine NMR (¹H/¹³C, DEPT-135 for stereochemistry) and high-resolution mass spectrometry (HRMS, ESI+ mode). For crystalline forms, X-ray diffraction (XRD) resolves bond angles within ±0.02Å .

- Physicochemical Profiling : Determine logP via shake-flask method (octanol/water partition) and pKa using potentiometric titration. DSC/TGA analyses assess thermal stability (degradation onset >200°C) .

Q. What in vitro/in vivo models have been used to study this compound’s biological activity, and what endpoints are prioritized?

Methodological Answer:

- In Vitro : HepG2 cells for cytotoxicity (IC50 via MTT assay) and primary neuron cultures for neuroactivity (calcium imaging). EC50 values should be normalized to positive controls (e.g., cisplatin for toxicity) .

- In Vivo : Rodent models (Sprague-Dawley rats, n≥10/group) with endpoints like plasma half-life (LC-MS/MS quantification) and organ histopathology. Dose regimens should follow OECD 407 guidelines for subchronic toxicity .

Advanced Research Questions

Q. How can dose-response studies for this compound’s toxicity address metabolic variability in animal models?

Methodological Answer:

- Stratified Design : Use isogenic strains (e.g., C57BL/6 mice) to minimize genetic variability. Incorporate cytochrome P450 activity profiling (CYP3A4/CYP2D6 isoforms) to correlate metabolic rates with toxicity thresholds .

- Population PK/PD Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Validate with bootstrap resampling (≥200 iterations) .

Q. What statistical approaches resolve contradictions between this compound’s in vitro potency and in vivo efficacy?

Methodological Answer:

- Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models (DerSimonian-Laird estimator). Assess heterogeneity via I² statistics; values >50% warrant subgroup analysis by cell type/animal strain .

- Mechanistic Reconciliation : Conduct ex vivo organ bath experiments to test bioavailability hypotheses. Compare free plasma concentrations (ultrafiltration-LC/MS) with in vitro IC50 values .

Q. Which computational strategies predict this compound’s environmental fate, and how should parameters be validated?

Methodological Answer:

- QSAR Modeling : Use EPI Suite™ with molecular descriptors (e.g., topological polar surface area, Henry’s Law constants). Validate biodegradation predictions against OECD 301F seawater assays .

- Fugacity Modeling : Apply Level III fugacity models to estimate partitioning into air/water/soil. Calibrate with experimental logKoc values (batch equilibrium method, r²≥0.85) .

Data Management & Reproducibility

- Raw Data Archiving : Deposit NMR spectra, chromatograms, and animal trial datasets in Zenodo or Figshare with DOIs. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Protocol Transparency : Document synthetic procedures in electronic lab notebooks (e.g., LabArchives) with version control. Share via Supplementary Information with step-by-step videos for critical steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.